![molecular formula C16H14N2O5 B14481033 Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- CAS No. 65993-89-7](/img/structure/B14481033.png)
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-: is an organic compound with a complex structure that includes an acetamide group, a nitrobenzoyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of N-methylacetamide with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s derivatives may possess pharmacological properties that can be harnessed for treating various diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group can engage in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the methyl group and the oxy linkage.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of a phenyl group.
Acetamide, N-(2,4-dimethylphenyl)-: Contains two methyl groups on the phenyl ring.
Uniqueness: Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- is unique due to the presence of both the nitrobenzoyl and phenyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
65993-89-7 |
|---|---|
Formule moléculaire |
C16H14N2O5 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-17(13-5-3-2-4-6-13)15(19)11-23-16(20)12-7-9-14(10-8-12)18(21)22/h2-10H,11H2,1H3 |
Clé InChI |
PAOSDHLTKRGLHP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


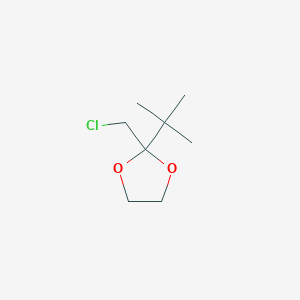
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
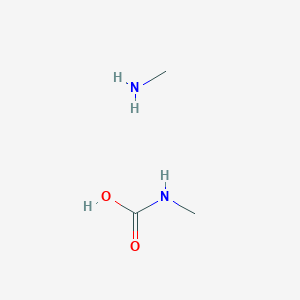
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)

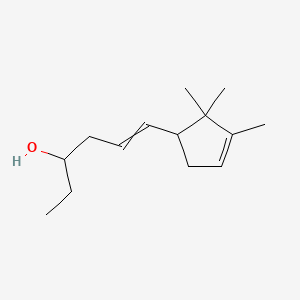
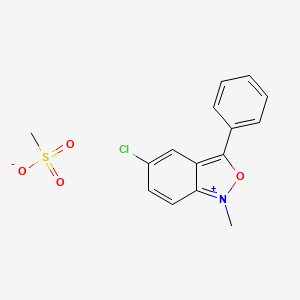
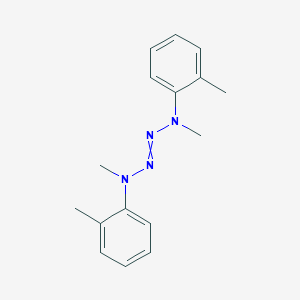
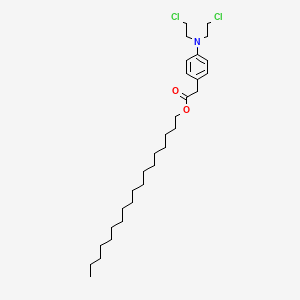


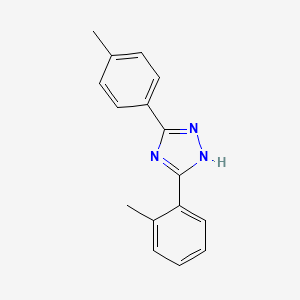
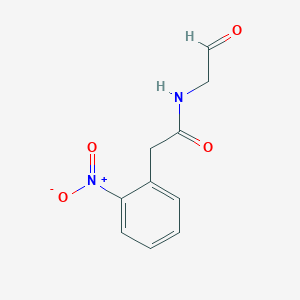
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
